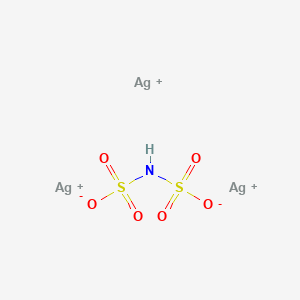

Trisilver(1+) imidodisulphate

Description

Trisilver(1+) imidodisulphate is a coordination compound containing silver in the +1 oxidation state, coordinated with imidodisulphate ligands. The synthesis of such silver-based compounds typically involves redox reactions or ligand substitution processes, as inferred from analogous methods in the literature (e.g., phosphazene syntheses in ) .

Properties

CAS No. |

67372-98-9 |

|---|---|

Molecular Formula |

Ag3HNO6S2+ |

Molecular Weight |

498.75 g/mol |

IUPAC Name |

trisilver;N-sulfonatosulfamate |

InChI |

InChI=1S/3Ag.H3NO6S2/c;;;2-8(3,4)1-9(5,6)7/h;;;1H,(H,2,3,4)(H,5,6,7)/q3*+1;/p-2 |

InChI Key |

CBESIAGHERXXLP-UHFFFAOYSA-L |

Canonical SMILES |

N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag+].[Ag+].[Ag+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisilver(1+) imidodisulphate typically involves the reaction of silver nitrate (AgNO3) with imidodisulphate precursors under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then subjected to filtration and purification processes to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production process is optimized to achieve high yields and minimize waste, making it economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Trisilver(1+) imidodisulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silver ions and the imidodisulphate anion, which can participate in redox processes and coordinate with other chemical species .

Common Reagents and Conditions:

Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in an alkaline medium.

Substitution Reactions: Substitution reactions involve the replacement of the imidodisulphate anion with other anions or ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide (Ag2O) and other oxidized species, while reduction reactions may produce elemental silver (Ag) and reduced anions .

Scientific Research Applications

Trisilver(1+) imidodisulphate has a wide range of scientific research applications due to its unique properties and reactivity. Some of the key applications include:

Mechanism of Action

The mechanism of action of trisilver(1+) imidodisulphate involves the interaction of silver ions with biological molecules and cellular components. Silver ions are known to disrupt bacterial cell membranes, interfere with enzyme activity, and cause oxidative stress, leading to cell death . The imidodisulphate anion may also play a role in enhancing the compound’s antimicrobial properties by facilitating the release of silver ions and stabilizing the compound in biological environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Analytical Comparisons

emphasizes analytical methods for chemical compounds, including supplementary tables for accuracy and precision.

Notes on Evidence Utilization

- : Describes phosphazene syntheses, which indirectly highlight the importance of ligand design in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.